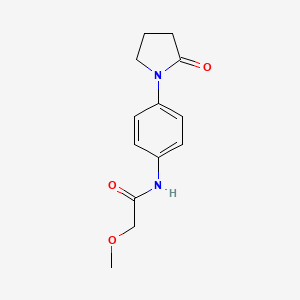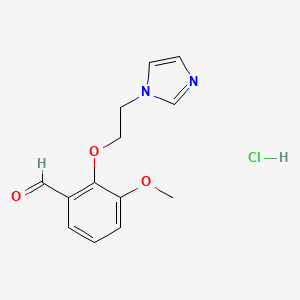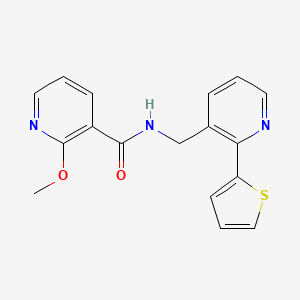
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C13H16N2O3 . It has a molecular weight of 248.28 g/mol . The compound is also known by other names such as 923102-47-0, starbld0006397, and AKOS008998056 .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, the synthesis of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers was achieved through an asymmetric Michael addition of 2-nitroprop-1-enylbenzene to diethyl malonate .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound has a topological polar surface area of 58.6 Ų and a complexity of 311 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A study detailed the oxidative cyclisation of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides and methoxycarbonylacetamides using Mn(OAc)3 and Cu(OAc)2, leading to 1,3,4-trisubstituted pyrrolidin-2-ones. This process facilitates the synthesis of biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms, showcasing a pathway to synthesize complex molecules for potential therapeutic use (Galeazzi, Mobbili, & Orena, 1996).
Another research emphasized the palladium(0)-catalyzed cyclization to 3,4-disubstituted pyrrolidin-2-ones, demonstrating a method to achieve total diastereoselection in the synthesis of gamma-lactams, which are valuable in medicinal chemistry (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Crystal Structure Analysis
- Research on the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide revealed the molecular arrangement and interactions within the crystal lattice, providing insights into the structural properties that could influence its biological activities. This study elucidates how molecular geometry and intermolecular forces can impact the compound's stability and reactivity (Missioui et al., 2022).
Antimicrobial and Anticancer Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds showed promising antibacterial and antifungal activities, indicating the potential of acetamide derivatives in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Another study synthesized novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and screened them for cytotoxicity on PANC-1, HepG2, and MCF7 cell lines. The results indicated significant cytotoxicity, especially on PANC-1 and HepG2 cell lines, suggesting the potential use of these compounds in cancer therapy (Vinayak et al., 2014).
Wirkmechanismus
Target of Action
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide primarily targets the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum (ER) membrane of eukaryotic cells. The sigma-1 receptor plays a crucial role in regulating calcium ion influx from the ER to the mitochondria, which is essential for various cellular functions, including cell survival, neuroprotection, and modulation of neurotransmitter systems .
Mode of Action
This compound interacts with the sigma-1 receptor by binding to its allosteric site. This binding induces a conformational change in the receptor, enhancing its ability to modulate calcium signaling pathways. The interaction of this compound with the sigma-1 receptor results in increased calcium ion transfer from the ER to the mitochondria, thereby influencing cellular homeostasis and signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium signaling pathway. By modulating the sigma-1 receptor, this compound enhances the release of calcium ions from the ER into the cytoplasm, which subsequently affects various downstream pathways, including those involved in neurotransmitter release, cell survival, and neuroprotection .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability due to its lipophilic nature. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced calcium signaling, improved cell survival, and neuroprotection. By modulating the sigma-1 receptor, the compound helps maintain cellular homeostasis, reduces oxidative stress, and supports neuronal health. These effects contribute to its potential therapeutic applications in conditions such as neurodegenerative diseases, depression, and cognitive disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the body. Additionally, factors such as liver function and renal clearance can impact the pharmacokinetics and overall action of this compound .
Biochemische Analyse
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative .
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXMZZQYGLKGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600915.png)
![ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600921.png)


![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2600925.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)
![1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2600927.png)



![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600933.png)
![5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2600936.png)
![Tert-butyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2600937.png)
